molecular formula C15H17N3O3 B2839314 N-cyclopentyl-2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide CAS No. 886896-35-1

N-cyclopentyl-2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide

Cat. No.: B2839314
CAS No.: 886896-35-1
M. Wt: 287.319
InChI Key: JESFUTDOPGOILG-UHFFFAOYSA-N
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Description

N-cyclopentyl-2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide is a heterocyclic compound with a complex structure that includes a pyrido[1,2-a]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyrido[1,2-a]pyrimidine core, followed by functionalization at specific positions to introduce the cyclopentyl, hydroxy, and carboxamide groups. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. This requires optimization of reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis may be employed to achieve large-scale production .

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .

Scientific Research Applications

N-cyclopentyl-2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of N-cyclopentyl-2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrido[1,2-a]pyrimidine derivatives with different substituents. Examples include:

Uniqueness

N-cyclopentyl-2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

N-cyclopentyl-2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide is a compound belonging to the pyrido[1,2-a]pyrimidine family, which has garnered interest due to its potential biological activities. This article reviews its biological activity, including antiviral, anticancer, anti-inflammatory, and other pharmacological properties, supported by various studies and data.

Chemical Structure and Properties

The molecular structure of this compound features a pyrido-pyrimidine core with a cyclopentyl group and a hydroxyl substitution. This unique structure is believed to contribute to its biological activity.

Antiviral Activity

Research indicates that compounds related to the pyrido[1,2-a]pyrimidine class demonstrate significant antiviral effects. For instance, derivatives have shown efficacy against various viruses such as the West Nile Virus and Dengue Virus. A study highlighted that N-(4-chlorophenethyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide exhibited high antiviral activity with low cytotoxicity against the West Nile fever virus .

Anticancer Activity

In vitro studies have demonstrated that N-cyclopentyl derivatives can act as multikinase inhibitors. Specifically, one derivative showed potent inhibitory activity against CDK4 and CDK6 kinases, which are crucial in cell cycle regulation. The compound induced apoptosis in tumor cells at concentrations ranging from 30 to 100 nM .

Table 1: In Vitro Cytotoxicity of Pyrido[1,2-d]pyrimidines

CompoundCell LineIC50 (µM)
7xK5620.025
7xDU1450.030
7yHCT150.300
7zCAPAN-10.500

This table summarizes the cytotoxic effects of various pyrido[1,2-d]pyrimidines against different cancer cell lines.

Anti-inflammatory Activity

Some benzamide derivatives have been noted for their anti-inflammatory properties by inhibiting cyclooxygenase enzymes and pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor . This suggests that N-cyclopentyl derivatives might also possess similar anti-inflammatory activities.

The mechanism through which N-cyclopentyl derivatives exert their biological effects often involves interaction with specific kinases or receptors. The structural features of these compounds allow them to bind effectively to target sites within cells, influencing pathways involved in cell proliferation and apoptosis.

Case Studies

Several studies have explored the biological activities of pyrido[1,2-a]pyrimidine derivatives:

  • Antiviral Study : A derivative was tested against several viruses causing febrile states and showed promising results with low cytotoxicity .
  • Cancer Research : The multikinase inhibitor profile of a related compound was evaluated against a panel of kinases, revealing significant inhibition of CDK4/6 with implications for cancer therapy .

Properties

IUPAC Name

N-cyclopentyl-2-hydroxy-8-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3/c1-9-6-7-18-11(8-9)17-14(20)12(15(18)21)13(19)16-10-4-2-3-5-10/h6-8,10,20H,2-5H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JESFUTDOPGOILG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=C(C(=O)N2C=C1)C(=O)NC3CCCC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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